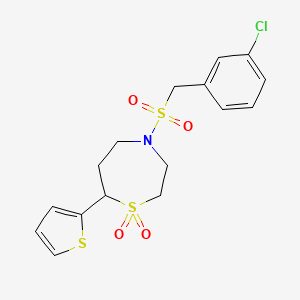

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S3/c17-14-4-1-3-13(11-14)12-25(21,22)18-7-6-16(15-5-2-9-23-15)24(19,20)10-8-18/h1-5,9,11,16H,6-8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOFMUGGFYUNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

Attachment of the Chlorobenzyl Sulfonyl Group: This is usually done through sulfonylation reactions using chlorobenzyl sulfonyl chloride and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.

Biological Studies: Its interactions with biological targets are of interest for drug development.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 1,4-Thiazepane 1,1-Dioxides

Key Observations :

- Substituent Effects : The 3-chlorobenzylsulfonyl group in the target compound may improve binding affinity compared to simpler aryl substituents (e.g., 2-fluorophenyl in ) due to enhanced hydrophobic interactions.

- Ring Flexibility: The monocyclic 1,4-thiazepane core allows conformational adaptability, unlike rigid fused systems (e.g., benzo[f]dithiazepine in ), which could limit target engagement.

Thiophene-Containing Analogues

Compounds with thiophen-2-yl groups, such as CDK2 inhibitors in , demonstrate IC50 values as low as 0.24 µM (e.g., compound 4). However, the sulfonyl group may reduce cell permeability compared to non-sulfonated derivatives.

Biological Activity

4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring and a sulfonyl group attached to a chlorobenzyl moiety and a thiophene ring. Its molecular formula is with a molecular weight of approximately 360.01 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can act as an electrophilic site for nucleophilic attack by enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors in the body, modulating their function and influencing various signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Studies suggest that this compound may also possess antibacterial and antifungal activities.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 20.3 |

| A549 (Lung Cancer) | 18.7 |

Case Studies

Several studies have explored the biological activity of similar sulfonamide compounds. For instance:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiazepane derivatives and found that modifications to the sulfonamide group enhanced cytotoxicity against breast cancer cells .

- Antimicrobial Evaluation : Research conducted by Namiki et al. highlighted the antimicrobial efficacy of compounds with sulfonyl groups against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.